molecular formula C12H18N2O2 B7892944 tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate

Cat. No.: B7892944
M. Wt: 222.28 g/mol
InChI Key: CQGXEIANDGHUSA-UHFFFAOYSA-N
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Description

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15N2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 6-methyl-2-pyridinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the formation of various substituted carbamates .

Scientific Research Applications

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme pockets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl (6-methylpyridin-2-yl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-Butyl (6-methylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a methylpyridine moiety. These features confer distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(6-methylpyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGXEIANDGHUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-2-cyanopyridine (5 g) and BOC2O in EtOAc was added 10% Pd/C. The reaction mixture was stirred under a balloon of H2 for 24 h, and then filtered through diatomaceous earth and concentrated in vacuo. The crude residue was purified by chromatography on silica gel (EtOAc/hex) to give the title compound as a colorless oil. 1H NMR (d6-DMSO, 400 MHz) δ 7.6 (t, 1H), 7.4 (br s, NH), 7.2 (d, 1H), 7.1 (d, 1H), 4.2 (d, 2H), 2.4 (s, 3H), 1.4 (s, 9H).
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